Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate
Overview
Description
“Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate” is a chemical compound with the CAS Number: 1496175-92-8. It has a molecular weight of 303.11 and its IUPAC name is methyl [5-bromo (methyl)-2-nitroanilino]acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11BrN2O4/c1-12(6-10(14)17-2)9-5-7(11)3-4-8(9)13(15)16/h3-5H,6H2,1-2H3 . This provides a standardized way to represent the compound’s structure using text.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point are not specified in the search results.Scientific Research Applications
Kinetic Studies in Chemical Reactions
Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate, similar to p-nitrophenyl acetate, is often used in kinetic studies of chemical reactions. For example, the kinetics of reactions involving p-nitrophenyl acetate with various compounds have been extensively investigated to understand reaction mechanisms and rates (Konakahara et al., 1988).
Synthesis of Medicinal Compounds
Compounds like this compound play a critical role in the synthesis of various medicinal compounds. They have been used in the synthesis of antimalarial agents and other drugs demonstrating significant efficacy in treating various diseases (Werbel et al., 1986).
Reactivity and Interaction Studies
Studies on the reactivity of compounds like this compound with different amino and imidazole groups provide insights into chemical bonding and interaction mechanisms (Boschcov et al., 1982).
Herbicidal Activity
The compound's analogs have been examined for their herbicidal activities. Studies on different geometrical isomers of related compounds have shown their efficacy in controlling broadleaf weeds, contributing to advancements in agricultural chemistry (Hayashi & Kouji, 1990).
Synthesis of Chelate Polymers
This compound and its derivatives are used in the synthesis of chelate polymers, which have various applications in material science, including thermal, optical, electrochemical, and morphological properties analysis (Kaya & Aydın, 2011).
Investigation of Polymorphic Motifs
The compound's structural analogs have been studied for their polymorphism, contributing significantly to the understanding of crystal growth and design. These studies are crucial in pharmaceuticals and materials science (Lutker et al., 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(5-bromo-2-nitrophenyl)(methyl)amino]acetate . Factors such as temperature, pH, and the presence of other chemicals can affect how this compound interacts with its targets and how it is metabolized in the body.
Properties
IUPAC Name |
methyl 2-(5-bromo-N-methyl-2-nitroanilino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-12(6-10(14)17-2)9-5-7(11)3-4-8(9)13(15)16/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSRMYDADGYJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1=C(C=CC(=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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